REACTION_CXSMILES
|
C[O:2][C:3](=[O:21])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:19]=[CH:18][CH:17]=[C:16]3[C:12]=2[C:13]([NH2:20])=[N:14][NH:15]3)=[CH:7][CH:6]=1.Cl>CO>[NH2:20][C:13]1[C:12]2[C:16](=[CH:17][CH:18]=[CH:19][C:11]=2[C:8]2[CH:9]=[CH:10][C:5]([CH2:4][C:3]([OH:21])=[O:2])=[CH:6][CH:7]=2)[NH:15][N:14]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
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The resulting precipitate was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NNC2=CC=CC(=C12)C1=CC=C(C=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 108 mg | |
YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |